Chromatographic Polarity: 18-HSA Derivatives Are Consistently More Polar Than 12-HSA Counterparts
In a direct comparison of vinyl monomers synthesized from both 18-HSA and 12-HSA, the 18-isomer derivatives (acrylic and methacrylic esters) consistently exhibited higher polarity than the corresponding 12-isomer derivatives on silica gel thin-layer chromatography. Specifically, the 18-isomer moved distinctly ahead of the 12-isomer under identical TLC conditions [1]. This polarity difference was further corroborated in a parallel study where methyl 12- and 18-vinyloxystearates were prepared via vinyl transetherification; the two positional isomers showed different chromatographic behavior enabling unambiguous separation [2]. The higher polarity of the 18-isomer is attributable to the terminal primary hydroxyl group, which is sterically more accessible for hydrogen-bonding interactions with the stationary phase than the mid-chain secondary hydroxyl of 12-HSA.
| Evidence Dimension | Chromatographic polarity (TLC mobility on silica gel) |
|---|---|
| Target Compound Data | 18-HSA-derived vinyl monomers: more polar; 18-isomer moved distinctly ahead of 12-isomer on TLC |
| Comparator Or Baseline | 12-HSA-derived vinyl monomers: remained less polar than corresponding 18-isomers |
| Quantified Difference | Qualitative but reproducible: 18-isomer > 12-isomer in polarity (reversed elution order for vinyloxy derivatives). The 18-isomer moved distinctly ahead of the 12-isomer. |
| Conditions | Silica gel G TLC plates; vinyl monomers (acrylic, methacrylic, allyl esters); detection by iodine vapor or chromatographic visualization |
Why This Matters
This polarity difference provides a practical, low-cost quality control parameter: laboratories can verify 18-HSA identity and purity against 12-HSA contamination using standard TLC, a critical need when sourcing positional isomers that share identical molecular formula and mass.
- [1] Kulkarni N, Krishnamurti N, Chatterjee PC, Aggarwal JS. Polymerisable Monomers from 18-Hydroxystearic Acid. Fette, Seifen, Anstrichmittel. 1971;73(8):509–511. doi:10.1002/lipi.19710730807. TLC of monomers from 18-HSA and 12-HSA: 'the 12-isomers remained less polar...than the 18-isomers' and 'The 18-isomer moved distinctly ahead of the 12-isomer.' View Source
- [2] Tewari GN, Chatterjee PC, Aggarwal JS. Syntheses and Polymerisation of Methyl 12- and 18-Vinyloxystearates. Macromolecular Chemistry and Physics. 1969;126:173–176. doi:10.1002/macp.1969.021260120. View Source
